Talampicillin hydrochloride
CAS No.: 39878-70-1
Cat. No.: VC0544473
Molecular Formula: C24H24ClN3O6S
Molecular Weight: 518.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39878-70-1 |
---|---|
Molecular Formula | C24H24ClN3O6S |
Molecular Weight | 518.0 g/mol |
IUPAC Name | (3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 |
Standard InChI Key | PAZSYTCTHYSIAO-WVFSJLEKSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl |
Appearance | Solid powder |
Introduction
Pharmacological Profile
Mechanism of Action
As a prodrug, talampicillin itself lacks intrinsic antibacterial activity. Upon oral administration, intestinal esterases hydrolyze the phthalidyl ester moiety, releasing ampicillin, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . Ampicillin’s spectrum includes Gram-positive organisms (e.g., Streptococcus pneumoniae, Enterococcus faecalis) and some Gram-negative bacteria (e.g., Haemophilus influenzae, Escherichia coli) .
In Vitro Activity
Ampicillin (the active metabolite) demonstrates potent activity against 67% of 673 clinical isolates of Gram-negative bacilli and Streptococcus faecalis at concentrations ≤5 μg/mL .
Pharmacokinetics and Bioavailability
Absorption and Metabolism
Talampicillin’s bioavailability is approximately twice that of oral ampicillin due to its enhanced stability in digestive juices and efficient hydrolysis in the intestinal mucosa . In a crossover study comparing 200 mg bacampicillin and 250 mg talampicillin, the former showed superior relative bioavailability, attributed to differential stability in gastrointestinal fluids .
Table 1: Pharmacokinetic Parameters of Ampicillin After Talampicillin Administration
Comparative Bioavailability
In rodent studies, talampicillin 2-methoxyphenoxyacetate achieved plasma ampicillin levels 2.5-fold higher than talampicillin hydrochloride, with a bioavailability 1.8 times greater . This highlights the impact of salt formulation on absorption kinetics.
Clinical Applications and Efficacy
Approved Indications
Talampicillin hydrochloride was historically indicated for:
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Respiratory tract infections (e.g., bronchitis, pneumonia)
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Urinary tract infections
Efficacy in Bacterial Meningitis and Sepsis
While ampicillin is directly used intravenously for severe infections like meningitis, talampicillin’s role is limited to moderate outpatient cases due to its oral formulation .
Synthesis and Pharmaceutical Formulations
Synthesis Pathway
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Esterification: Ampicillin’s carboxyl group reacts with 3-bromophthalide in acetone/ethyl acetate.
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Salt Formation: The resultant ester is treated with hydrochloric acid to yield talampicillin hydrochloride .
Key Patents:
Comparative Studies and Current Status
Talampicillin vs. Other Prodrugs
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Bacampicillin: 200 mg bacampicillin showed 30% higher bioavailability than 250 mg talampicillin in human volunteers .
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Pivampicillin: Similar hydrolysis mechanisms but distinct stability profiles in acidic environments .
Market Discontinuation
Talampicillin hydrochloride (Talpen®) was withdrawn in the UK for commercial reasons despite demonstrated efficacy . It remains available in select markets under generic formulations .
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